molecular formula C8H9BrF2N2O2 B1385242 Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate CAS No. 681015-28-1

Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate

Cat. No.: B1385242
CAS No.: 681015-28-1
M. Wt: 283.07 g/mol
InChI Key: GFXHSCOGIAKHQV-UHFFFAOYSA-N
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Description

Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a chemical compound with the molecular formula C8H9BrF2N2O2 and a molecular weight of 283.07 g/mol . This compound is of interest due to its unique structural features, including the presence of a difluoromethyl group and a bromine atom attached to a pyrazole ring. These features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate typically involves the difluoromethylation of a pyrazole derivative. One common method involves the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with a difluoromethylating agent . The reaction conditions often include the use of a metal catalyst and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include metal catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bromine atom can also participate in various interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c1-2-15-6(14)4-13-3-5(9)7(12-13)8(10)11/h3,8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXHSCOGIAKHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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